molecular formula C13H14N2O4S B354019 N-(5-Methyl-isoxazol-3-yl)-2-(toluene-4-sulfonyl)-acetamide CAS No. 825657-96-3

N-(5-Methyl-isoxazol-3-yl)-2-(toluene-4-sulfonyl)-acetamide

Cat. No. B354019
CAS RN: 825657-96-3
M. Wt: 294.33g/mol
InChI Key: ZQRRCUDUKCOXIF-UHFFFAOYSA-N
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Description

“N-(5-Methyl-isoxazol-3-yl)-2-(toluene-4-sulfonyl)-acetamide” is a chemical compound with the molecular formula C13H14N2O4S . The average mass of this compound is 294.326 Da, and the monoisotopic mass is 294.067413 Da .

Advantages and Limitations for Lab Experiments

One of the advantages of N-(5-Methyl-isoxazol-3-yl)-2-(toluene-4-sulfonyl)-acetamide is its specificity for histone deacetylases and protein kinase CK2. This makes it a useful tool for studying the role of these enzymes in cellular processes. This compound also has potential applications in the development of anticancer drugs. However, one limitation of this compound is its relatively low potency compared to other histone deacetylase inhibitors. This can make it challenging to achieve the desired effects in lab experiments.

Future Directions

There are several future directions for research on N-(5-Methyl-isoxazol-3-yl)-2-(toluene-4-sulfonyl)-acetamide. One potential area of study is the development of more potent this compound analogs that could be used as anticancer drugs. Another area of study is the identification of specific genes that are regulated by this compound. This could help in the development of targeted therapies for various diseases. Finally, further research is needed to understand the mechanisms underlying the effects of this compound on cellular processes. This could lead to a better understanding of the role of histone deacetylases and protein kinase CK2 in disease progression.

Synthesis Methods

N-(5-Methyl-isoxazol-3-yl)-2-(toluene-4-sulfonyl)-acetamide can be synthesized through a multistep process starting from 5-methylisoxazole-3-carboxylic acid, which is converted to the corresponding acid chloride. This intermediate is then reacted with toluene-4-sulfonyl chloride to yield the tosylate. Finally, the tosylate is treated with sodium acetate and acetic anhydride to give this compound.

Scientific Research Applications

N-(5-Methyl-isoxazol-3-yl)-2-(toluene-4-sulfonyl)-acetamide has been shown to have potential applications in various areas of scientific research. It has been studied as a histone deacetylase inhibitor, which could help in the treatment of cancer, neurodegenerative diseases, and other conditions. This compound has also been shown to inhibit the activity of protein kinase CK2, which is involved in the regulation of cell growth and proliferation. This makes this compound a potential candidate for the development of anticancer drugs.

properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-(4-methylphenyl)sulfonylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S/c1-9-3-5-11(6-4-9)20(17,18)8-13(16)14-12-7-10(2)19-15-12/h3-7H,8H2,1-2H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQRRCUDUKCOXIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NOC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801321958
Record name N-(5-methyl-1,2-oxazol-3-yl)-2-(4-methylphenyl)sulfonylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801321958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49725317
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

825657-96-3
Record name N-(5-methyl-1,2-oxazol-3-yl)-2-(4-methylphenyl)sulfonylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801321958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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